molecular formula C9H11F3N2O2 B12969926 Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate

Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate

Cat. No.: B12969926
M. Wt: 236.19 g/mol
InChI Key: HSQPUKOMAGACIQ-UHFFFAOYSA-N
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Description

Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate is a chemical compound that belongs to the class of pyrazoles It is characterized by the presence of a trifluoroethyl group attached to the pyrazole ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate typically involves the reaction of ethyl acetate with 2,2,2-trifluoroethyl hydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the hydrazine on the carbonyl group of the ethyl acetate, followed by cyclization to form the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The use of high-purity starting materials and efficient purification techniques is essential to obtain the compound in the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole compounds.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions include various pyrazole derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets in biological systems. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

Ethyl 2-(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)acetate can be compared with other similar compounds, such as:

    Ethyl trifluoroacetate: Both compounds contain a trifluoroethyl group, but Ethyl trifluoroacetate lacks the pyrazole ring, making it less versatile in organic synthesis.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: This compound also contains a trifluoroethyl group but has different reactivity due to the presence of the trifluoromethanesulfonate group.

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

ethyl 2-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C9H11F3N2O2/c1-2-16-8(15)5-7-3-4-13-14(7)6-9(10,11)12/h3-4H,2,5-6H2,1H3

InChI Key

HSQPUKOMAGACIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=NN1CC(F)(F)F

Origin of Product

United States

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